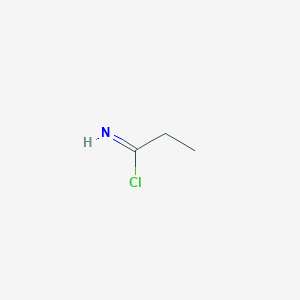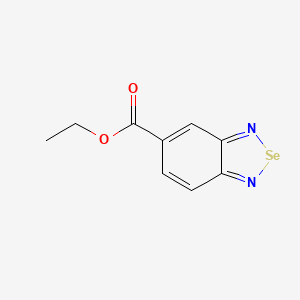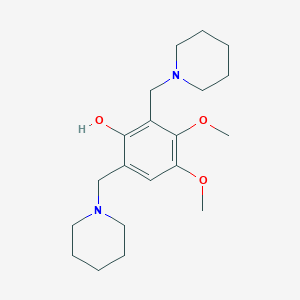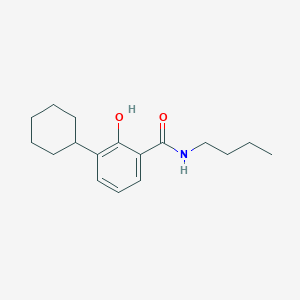![molecular formula C11H10N4 B14730089 [(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile CAS No. 5471-69-2](/img/structure/B14730089.png)
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile is an organic compound characterized by the presence of a diazenyl group attached to a 2,5-dimethylphenyl ring and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,5-dimethylaniline followed by coupling with malononitrile. The reaction conditions generally include:
Diazotization: 2,5-dimethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated, alkylated, and other substituted derivatives.
Scientific Research Applications
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile can be compared with other similar compounds, such as:
[(e)-(2,4-Dimethylphenyl)diazenyl]propanedinitrile: Similar structure but with different substitution pattern on the phenyl ring.
[(e)-(2,6-Dimethylphenyl)diazenyl]propanedinitrile: Another isomer with different substitution pattern.
[(e)-(3,5-Dimethylphenyl)diazenyl]propanedinitrile: Different substitution pattern affecting its chemical and biological properties.
Uniqueness
The unique substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5471-69-2 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-9(2)11(5-8)15-14-10(6-12)7-13/h3-5,10H,1-2H3 |
InChI Key |
KUVLTQSSNHTLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



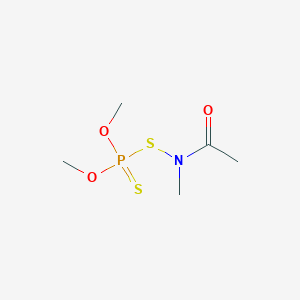
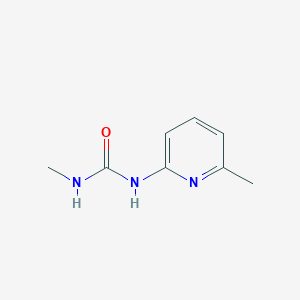
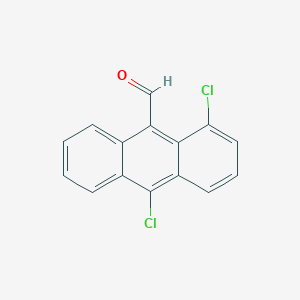
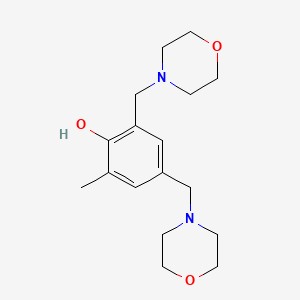
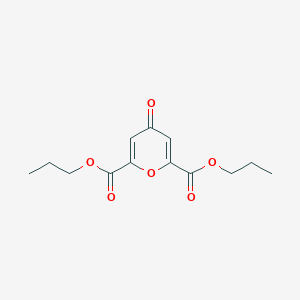
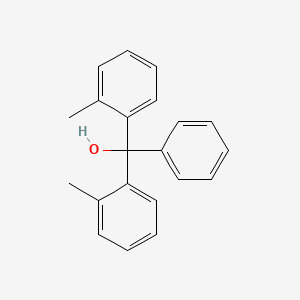
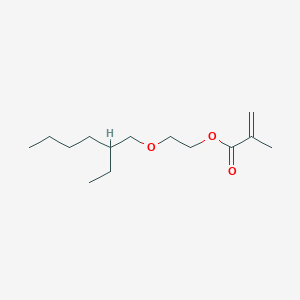
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
